4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Overview
Description
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine is a chemical compound with the molecular formula C9H12Cl2N2. It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 5, and an isobutyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine typically involves the chlorination of a suitable pyrimidine precursor. One common method includes the reaction of 5-methyl-2-(2-methylpropyl)pyrimidine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyrimidines.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and other substituents on the pyrimidine ring can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the target molecules involved .
Comparison with Similar Compounds
- 4,6-Dichloro-2-methylpyrimidine
- 5-Amino-4,6-dichloro-2-methylpyrimidine
- 2,6-Dichloro-5-iodopyrimidine-4-methyl ester
Comparison: 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine is unique due to the presence of the isobutyl group at position 2, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and specificities, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2/c1-5(2)4-7-12-8(10)6(3)9(11)13-7/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHVLUOXUHLPHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)CC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340068-90-7 | |
Record name | 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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